
5-Cyclopropyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H9NO2 . It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The cyclopropyl group attached to the pyrrole ring adds unique chemical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with cyclopropylamine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out in water, providing a mild and efficient route to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted pyrrole derivatives, alcohols, aldehydes, and various functionalized pyrrole-2-carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
5-Cyclopropyl-1H-pyrrole-2-carboxylic acid has been studied for its potential as an inhibitor in various biological systems. Its structural properties allow it to interact with specific proteins and enzymes, making it a candidate for drug development.
Hepatitis B Virus Capsid Assembly Modulators
Recent studies have identified pyrrole-scaffold compounds, including derivatives of this compound, as promising candidates for modulating the assembly of hepatitis B virus capsids. Computational modeling has shown that these compounds can engage in significant nonpolar interactions with key residues in the HBV core protein, enhancing their potency as therapeutic agents against HBV .
Quorum Sensing Inhibition
The compound has demonstrated efficacy in inhibiting quorum sensing (QS) in Pseudomonas aeruginosa, a critical factor in bacterial virulence. Research indicates that this compound can suppress the expression of QS genes, potentially paving the way for new anti-pathogenic therapies . This application highlights its role in combating antibiotic resistance by targeting bacterial communication pathways.
Material Science Applications
In addition to its medicinal properties, this compound is being explored for its utility in material science, particularly in the synthesis of conductive polymers.
Conductive Polymers
The compound can be utilized to synthesize polypyrrole derivatives, which are known for their electrical conductivity. These materials have applications in sensors and electronic devices due to their favorable electronic properties . The ability to modify the pyrrole structure allows for tuning the material's conductivity and stability.
Synthetic Methodologies
The synthesis of this compound has been optimized through various methodologies, which are crucial for scaling up production for research and industrial applications.
Practical Synthesis Techniques
Several synthetic routes have been developed to produce this compound efficiently. For instance, halogenation reactions followed by cyclization processes have been reported as effective methods for generating pyrrole derivatives with high yields . These methodologies are essential for ensuring that sufficient quantities of the compound are available for extensive testing and application.
Case Study: Anti-HBV Activity
A notable study focused on the anti-HBV activity of pyrrole derivatives, including this compound, demonstrated sub-nanomolar potency against HBV capsid assembly. This research utilized molecular dynamics simulations to elucidate binding interactions, providing insights that could lead to the development of new antiviral therapies .
Case Study: Anti-Virulence Properties
Another significant investigation into the anti-virulence properties of this compound revealed its ability to inhibit QS mechanisms in Pseudomonas aeruginosa. This study utilized various growth conditions to assess the compound's effectiveness, highlighting its potential as a novel therapeutic agent against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on the nature of the target . Detailed studies on its binding kinetics and molecular interactions provide insights into its mode of action and potential therapeutic applications .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid: A simpler analog without the cyclopropyl group.
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid: A structurally related compound with a pyrazole ring instead of pyrrole.
4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A derivative with additional functional groups.
Uniqueness: The presence of the cyclopropyl group in 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid imparts unique steric and electronic properties, distinguishing it from other pyrrole derivatives. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
5-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of viral infections and cancer treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, binding characteristics, and therapeutic potential based on recent research findings.
Recent studies have investigated the binding characteristics of this compound as a pyrrole scaffold inhibitor targeting the hepatitis B virus (HBV) capsid protein. Molecular dynamics simulations revealed that this compound exhibits significant nonpolar interactions with key residues in the HBV core protein, enhancing its binding affinity compared to other reference compounds. The presence of distinct hydrogen bond interactions was noted, particularly with residue L140 B in the HBV core protein, which is crucial for inhibiting the assembly of capsids necessary for viral replication .
Anticancer Properties
In addition to its antiviral properties, this compound has been explored for its potential as an anticancer agent. The compound has been linked to the inhibition of the extracellular signal-regulated kinase 5 (ERK5) pathway, which is associated with increased cellular proliferation and survival in cancer cells. Selective ERK5 inhibitors derived from pyrrole structures have shown promising results in preclinical studies, demonstrating submicromolar potency and favorable pharmacokinetic profiles .
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have identified key modifications that enhance the biological activity of pyrrole derivatives. For instance, substituents on the pyrrole ring can significantly affect the potency against various targets, including drug-resistant strains of Mycobacterium tuberculosis. Compounds with bulky electron-withdrawing groups have been shown to improve anti-tuberculosis activity while maintaining low cytotoxicity levels .
Compound | Activity | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
---|---|---|---|
This compound | Anti-HBV | - | - |
Pyrrole derivatives with bulky groups | Anti-TB | < 0.016 | > 64 |
Case Studies and Experimental Findings
- Hepatitis B Virus Inhibition : In a study focusing on pyrrole scaffold inhibitors, this compound demonstrated enhanced binding interactions leading to effective inhibition of HBV capsid assembly. The experimental data indicated that these inhibitors could significantly reduce cccDNA formation, highlighting their therapeutic potential against HBV .
- Cancer Cell Proliferation : Another case study evaluated the effects of ERK5 inhibitors derived from pyrrole structures in mouse tumor xenograft models. The results showed that these compounds could effectively inhibit tumor growth while exhibiting minimal off-target effects .
- Anti-Tuberculosis Activity : A series of pyrrole-2-carboxamide compounds were assessed for their anti-tuberculosis activity against drug-resistant strains. The study found that specific modifications to the pyrrole structure resulted in compounds with MIC values significantly lower than first-line treatments, demonstrating their potential as new therapeutic agents .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-cyclopropyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-4-3-6(9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |
InChI Key |
ONYSNLDOPUFKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.